N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine
Description
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine is a piperidine derivative featuring a furan-2-ylmethyl group and a propyl substituent. The furan moiety, a five-membered heterocyclic ring with oxygen, is frequently incorporated into bioactive molecules to enhance binding affinity or modulate pharmacokinetic properties .
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H22N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h3-4,10,12,14H,2,5-9,11H2,1H3 |
InChI Key |
SDXILLJPAAPTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine typically involves the reaction of furan-2-carbaldehyde with 1-propylpiperidin-4-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave reactors can be scaled up to accommodate larger quantities of reactants, ensuring efficient production. Additionally, purification of the final product can be achieved through crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of monoamines such as serotonin and dopamine in the brain . This mechanism is particularly relevant in the context of neurological disorders, where modulation of monoamine levels can have therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives
The compound (Z)-1-(furan-2-ylmethyl)-3-methyl-4-((trimethylsilyl)methylene)-pyrrolidine () replaces the piperidine core with a pyrrolidine ring. Key differences include:
Tetrazole Derivatives
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives () replace the piperidine core with a tetrazole ring, a nitrogen-rich heterocycle known for enhancing hydrogen-bonding interactions.
- Activity : Compound 6 demonstrated potent antimicrobial activity (4 µg/mL against Staphylococcus epidermidis) and cytotoxicity in cancer cell lines (via MTT assay) .
- Synthesis : Tetrazole derivatives are synthesized via cycloaddition, differing from the alkylation or coupling methods used for piperidines .
Piperidine-Based Analogues
Indole-Piperidine Hybrids
Compound 1-(3-(5-fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () incorporates a bulky indole-phenyl group and an isopropylpiperazine side chain.
Tetrahydro-2H-pyran-4-amine Derivatives
Example 13 () features a tetrahydro-2H-pyran-4-amine core with a cyclopentyl-isopropyl group and phenyl-dihydropyridine substituent.
- Molecular Weight : 411.1 vs. ~240–280 for the main compound, suggesting differences in bioavailability .
Propargylamine Derivatives
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine () shares the furan-2-ylmethyl group but replaces the piperidine-propyl chain with a propargylamine moiety.
- Activity : Acts as a selective MAO-B inhibitor (IC₅₀ = 5.16 ± 0.86 µM) with favorable ADMET properties for CNS penetration .
- Structural Impact : The propargyl group is critical for MAO-B inhibition, whereas the piperidine-propyl chain in the main compound may prioritize different targets .
Structural and Functional Analysis
Key Substituent Effects
Biological Activity
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
This compound features a furan ring, which is a five-membered aromatic heterocycle, linked to a piperidine moiety. The structural characteristics are crucial for its biological activity, particularly in terms of receptor binding and enzyme inhibition.
1. Monoamine Oxidase Inhibition
A significant aspect of this compound's activity is its effect on monoamine oxidase (MAO). Studies indicate that related compounds exhibit selective inhibition of MAO-B, which is linked to neuroprotective effects and cognitive enhancement:
- Inhibition Profile : Compounds similar to this compound have shown to be reversible inhibitors of MAO-B with moderate potency. For instance, a derivative demonstrated an IC50 value of 5.16 ± 0.86 μM for MAO-B inhibition, indicating potential for treating neurodegenerative disorders like Alzheimer's disease .
2. Neuroprotective Effects
Research has indicated that the compound enhances synaptic transmission and promotes long-term potentiation (LTP) in hippocampal regions, critical for learning and memory:
- Animal Studies : In vivo studies on rats demonstrated that intraperitoneal administration of the compound significantly improved basic synaptic transmission without inducing hyperexcitability, suggesting a safe profile for cognitive enhancement .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Related derivatives have shown promising results against various bacterial strains:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 6 | Antimicrobial | 4 | |
| N-(furan-2-ylmethyl) derivatives | Antibacterial against S. epidermidis | 0.25 - 4 |
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The furan moiety may facilitate interactions with neurotransmitter receptors, enhancing dopaminergic and serotonergic signaling.
- Enzyme Inhibition : The compound's structure allows it to effectively inhibit MAO-B, reducing the breakdown of neurotransmitters like dopamine and serotonin, which are critical in mood regulation and cognitive function.
- Antimicrobial Mechanism : The presence of the furan ring is associated with increased membrane permeability in bacterial cells, leading to cell lysis.
Case Studies
- Cognitive Enhancement in Animal Models : A study involving the administration of this compound showed significant improvements in memory tasks among treated rats compared to controls, supporting its potential as a cognition-enhancing agent .
- Antimicrobial Efficacy : In clinical isolates, derivatives exhibited strong activity against drug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
